(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
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Overview
Description
(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide typically involves multi-step organic synthesis. The key steps include:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis.
Construction of the triazolopyridazine moiety: This involves cyclization reactions that form the triazole and pyridazine rings.
Coupling reactions: The final step involves coupling the pyridine, thiophene, and triazolopyridazine units through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(pyridin-3-yl)-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-3-(pyridin-3-yl)-N-((6-(benzothiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide: Contains a benzothiophene ring.
Uniqueness
The uniqueness of (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide lies in its combination of structural motifs, which confer specific electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound for research and development.
Biological Activity
(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide (CAS Number: 1904625-82-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring and a triazole-pyridazine moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H14N6OS with a molecular weight of approximately 362.4 g/mol. Its structure includes various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄N₆OS |
Molecular Weight | 362.4 g/mol |
CAS Number | 1904625-82-6 |
Anticancer Activity
Research indicates that compounds containing triazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer proliferation and survival pathways. For example, compounds with similar structures have been reported to inhibit carbonic anhydrase and cholinesterase, which are critical in tumor growth regulation .
- Case Studies : In vitro studies have demonstrated that related triazole derivatives exhibit IC50 values in the micromolar range against breast and colon cancer cell lines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Activity Spectrum : Similar compounds have been evaluated for their antibacterial effects against gram-positive and gram-negative bacteria. Studies indicate that certain triazole derivatives possess significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Research Findings : A study found that triazole derivatives showed notable activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been a focal point in its biological evaluation:
- Target Enzymes : Research highlights its inhibitory action on enzymes like carbonic anhydrase and cholinesterase, which play roles in various physiological processes .
- Implications for Drug Development : The inhibition of these enzymes suggests potential applications in treating conditions such as glaucoma (via carbonic anhydrase inhibition) and Alzheimer's disease (via cholinesterase inhibition) .
Properties
IUPAC Name |
(E)-3-pyridin-3-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(6-3-13-2-1-8-19-10-13)20-11-17-22-21-16-5-4-15(23-24(16)17)14-7-9-26-12-14/h1-10,12H,11H2,(H,20,25)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDJCEROAFBICI-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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